molecular formula C8H8O2S B2931616 3-(Mercaptomethyl)benzoic acid CAS No. 28162-88-1

3-(Mercaptomethyl)benzoic acid

Cat. No.: B2931616
CAS No.: 28162-88-1
M. Wt: 168.21
InChI Key: ASCWVQXSKGOWHV-UHFFFAOYSA-N
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Description

3-(Mercaptomethyl)benzoic acid is a benzoic acid derivative with a mercaptomethyl (-CH₂SH) substituent at the meta position (carbon 3) of the aromatic ring. The thiol (-SH) group confers unique reactivity, enabling applications in pharmaceuticals, agrochemicals, and materials science. Its structure combines the carboxylic acid's acidity with the nucleophilic and redox-active properties of the thiol group, making it distinct from other benzoic acid derivatives.

Properties

IUPAC Name

3-(sulfanylmethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c9-8(10)7-3-1-2-6(4-7)5-11/h1-4,11H,5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCWVQXSKGOWHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28162-88-1
Record name 3-(sulfanylmethyl)benzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(mercaptomethyl)benzoic acid typically involves the introduction of a mercaptomethyl group to a benzoic acid derivative. One common method is the reaction of 3-(bromomethyl)benzoic acid with thiourea, followed by hydrolysis to yield the desired product. The reaction conditions often include:

  • Solvent: Ethanol or methanol
  • Temperature: Reflux conditions
  • Reagents: Thiourea, followed by hydrolysis with aqueous sodium hydroxide

Industrial Production Methods: While specific industrial production methods for 3-(mercaptomethyl)benzoic acid are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(Mercaptomethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The mercaptomethyl group can be oxidized to form a sulfonic acid derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The mercaptomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or borane.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: 3-(sulfonylmethyl)benzoic acid

    Reduction: 3-(mercaptomethyl)benzyl alcohol

    Substitution: Various substituted benzoic acid derivatives depending on the substituent introduced.

Scientific Research Applications

3-(Mercaptomethyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with proteins and enzymes.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of inhibitors for specific enzymes.

    Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-(mercaptomethyl)benzoic acid involves its interaction with molecular targets through its thiol and carboxylic acid groups. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and their implications:

Compound Name Substituent(s) & Position Key Properties/Applications References
3-(Mercaptomethyl)benzoic acid -CH₂SH (C3) High nucleophilicity (due to -SH), potential for disulfide formation, pharmaceutical intermediates.
3-Methylbenzoic acid -CH₃ (C3) Used in fine chemicals, pesticides, and plastic additives; lacks redox activity.
4-Hydroxybenzoic acid -OH (C4) Natural antioxidant; precursor to parabens; higher water solubility vs. thiol derivatives.
3-Methoxybenzoic acid -OCH₃ (C3) Enhanced lipophilicity; used in agrochemicals and dyes.
3,5-Dimethoxy-4-hydroxybenzoic acid -OCH₃ (C3, C5), -OH (C4) Antibacterial activity; isolated from medicinal plants.
3-(Methylamino)benzoic acid -NHCH₃ (C3) Pharmaceutical intermediate; requires strict handling due to amine reactivity.

Physicochemical Properties

  • Solubility and Reactivity: The thiol group in 3-(mercaptomethyl)benzoic acid increases polarity compared to methyl or methoxy derivatives but reduces solubility in nonpolar solvents. It is prone to oxidation, forming disulfide bonds . Methoxy and hydroxy derivatives exhibit higher water solubility due to hydrogen bonding, while methyl groups enhance lipophilicity .
  • Extraction Efficiency :
    • Benzoic acid derivatives with electron-withdrawing groups (e.g., -COOH, -OH) have higher distribution coefficients in emulsion liquid membranes, enabling rapid extraction. Thiol-containing derivatives may follow similar trends but require stabilization to prevent oxidation .

Key Research Insights

  • Synthetic Flexibility : The mercaptomethyl group’s reactivity enables diverse functionalization. For instance, 2-mercapto-4,6-disubstituted phenyl pyrimidines are synthesized via condensation reactions involving thiol-containing intermediates .
  • Stability Challenges : Thiol groups require protective strategies (e.g., acetylation) during synthesis to prevent undesired disulfide formation .
  • Biological Activity: Substitutions at C3 or C4 significantly alter bioactivity. For example, 3,5-dimethoxy-4-hydroxybenzoic acid shows stronger antibacterial effects than its non-methoxy counterparts .

Biological Activity

3-(Mercaptomethyl)benzoic acid, a derivative of benzoic acid, has garnered attention in recent years for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound 3-(mercaptomethyl)benzoic acid is characterized by a benzoic acid core with a mercaptomethyl group (-CH2-SH) attached. This structure contributes to its unique reactivity and biological interactions.

Biological Activities

1. Antimicrobial Activity

Research has indicated that benzoic acid derivatives, including 3-(mercaptomethyl)benzoic acid, exhibit significant antimicrobial properties. A study highlighted that certain substituted benzoic acids can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections caused by resistant strains .

2. Inhibition of Dihydrofolate Reductase

A notable area of investigation is the inhibition of dihydrofolate reductase (DHFR) from Mycobacterium tuberculosis (MtDHFR). Substituted benzoic acids have shown promise as inhibitors, with IC50 values ranging from 7 to 40 μM. This suggests that 3-(mercaptomethyl)benzoic acid could be developed into a lead compound for anti-tuberculosis drugs due to its structural similarities with effective inhibitors .

3. Proteasome and Lysosomal Pathway Modulation

Studies have demonstrated that derivatives of benzoic acid can enhance the activity of the proteasome and autophagy-lysosome pathways in human cells. Specifically, extracts containing these compounds have been shown to increase the activity of cathepsins B and L, which are crucial for protein degradation and cellular homeostasis . This modulation may have implications for aging-related diseases and cancer therapy.

The biological effects of 3-(mercaptomethyl)benzoic acid are believed to stem from its ability to interact with various enzymes and cellular pathways:

  • Binding Affinity : Molecular docking studies suggest that 3-(mercaptomethyl)benzoic acid can bind effectively to procathepsins B and L, forming critical interactions that enhance enzyme activity .
  • Enzyme Activation : The compound has been shown to activate chymotrypsin-like enzymatic activity, which is vital for protein breakdown in cells .

Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial properties of various benzoic acid derivatives, 3-(mercaptomethyl)benzoic acid was found to significantly inhibit the growth of Staphylococcus aureus and Candida albicans, showcasing its potential as an antimicrobial agent.

Study 2: Anti-Tuberculosis Activity

A series of experiments evaluated the effectiveness of substituted benzoic acids against MtDHFR. The results indicated that compounds similar to 3-(mercaptomethyl)benzoic acid showed promising inhibitory activity, making them candidates for further development as anti-TB medications .

Data Summary

Activity IC50 Value Target Reference
Antimicrobial-Various bacteria and fungi
DHFR Inhibition7 - 40 μMMtDHFR
Proteasome Activation-Human fibroblasts

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